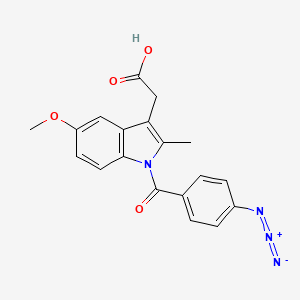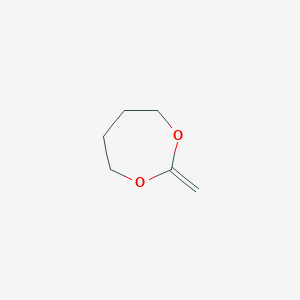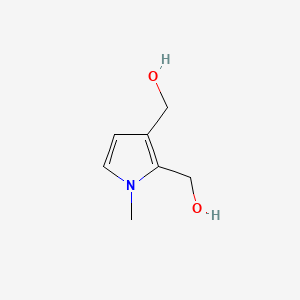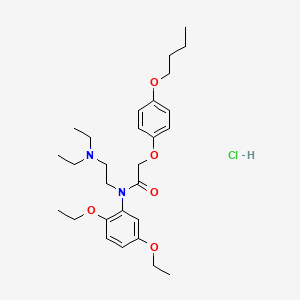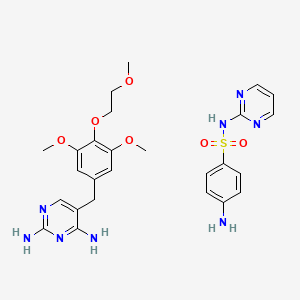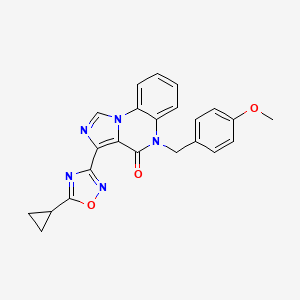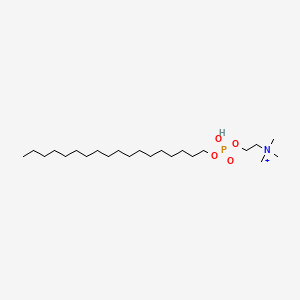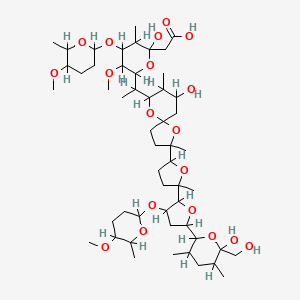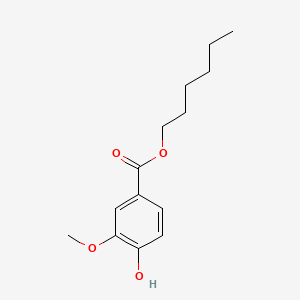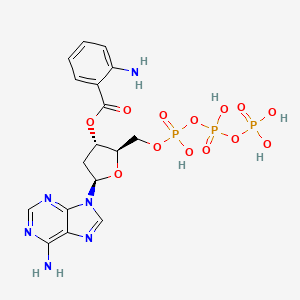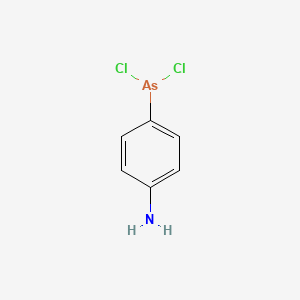
p-Aminophenyldichloroarsine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Aminophenyldichloroarsine Hydrochloride typically involves the reaction of 4-nitroaniline with arsenic trichloride in the presence of a reducing agent. The general reaction scheme is as follows:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.
Reduction of Nitro Group: The nitro group in 4-nitroaniline is reduced to an amino group, forming 4-aminophenyl.
Reaction with Arsenic Trichloride: The 4-aminophenyl compound is then reacted with arsenic trichloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
p-Aminophenyldichloroarsine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentoxide derivatives.
Reduction: Reduction reactions can convert the dichloroarsine group to other arsenic-containing functional groups.
Substitution: The chlorine atoms in the dichloroarsine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, and other nucleophilic compounds.
Major Products Formed
Oxidation Products: Arsenic pentoxide derivatives.
Reduction Products: Various arsenic-containing functional groups.
Substitution Products: Compounds with substituted arsenic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, p-Aminophenyldichloroarsine Hydrochloride is used as a reagent for the synthesis of other organoarsenic compounds
Biology
The compound has been studied for its interactions with biological molecules, particularly proteins containing sulfhydryl groups. Its ability to form covalent bonds with these groups makes it a valuable tool for studying protein function and structure.
Medicine
Research in medicine has explored the potential use of this compound as a therapeutic agent
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of p-Aminophenyldichloroarsine Hydrochloride involves its interaction with sulfhydryl groups in proteins. The compound forms covalent bonds with these groups, leading to the inhibition of protein function. This interaction can disrupt various cellular processes, making it a potent inhibitor of enzymes and other proteins containing sulfhydryl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyldichloroarsine: Similar in structure but lacks the amino group.
Methyldichloroarsine: Contains a methyl group instead of a phenyl group.
Ethyldichloroarsine: Contains an ethyl group instead of a phenyl group.
Uniqueness
p-Aminophenyldichloroarsine Hydrochloride is unique due to the presence of both an amino group and a dichloroarsine group attached to a phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-dichloroarsanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsCl2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSWABMJBUJVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsCl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
